molecular formula C12H12F2N2O3 B13037949 Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13037949
M. Wt: 270.23 g/mol
InChI Key: STVLBNHANPVQTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with 1,3-difluoropropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate stands out due to its unique difluoropropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS Number: 1860802-33-0) is a heterocyclic compound characterized by its unique structure that combines a pyrazolo[1,5-a]pyridine core with a difluoropropan-2-yl ether group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against drug-resistant strains of Mycobacterium tuberculosis.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F2N2O3C_{12}H_{12}F_2N_2O_3, with a molecular weight of approximately 270.23 g/mol. Its structure features several functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₂F₂N₂O₃
Molecular Weight270.23 g/mol
CAS Number1860802-33-0

Antimycobacterial Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit significant potency against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The compound's structural similarities to known antituberculosis agents suggest that it may interact with specific bacterial enzymes critical for the survival of Mtb.

A preliminary investigation demonstrated that this compound could inhibit the growth of resistant Mtb strains, indicating a potential mechanism of action involving interference with the bacterial cell wall synthesis or metabolic pathways essential for bacterial proliferation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. It is hypothesized that the difluoroalkyl ether group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds within the pyrazolo family. For instance:

  • Study on Antituberculosis Activity : A study published in Medicinal Chemistry evaluated various pyrazolo derivatives and found that those with electron-withdrawing groups exhibited enhanced activity against Mtb. The presence of the difluoropropan-2-yl group in this compound may contribute to its superior efficacy against resistant strains .
  • In vitro Studies : In vitro assays have shown that this compound can significantly reduce the viability of Mycobacterium tuberculosis in culture conditions mimicking physiological environments. The minimum inhibitory concentration (MIC) values were comparable to those of established antituberculosis drugs .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Pyrazolo[1,5-a]pyridine-3-carboxylic acidCore pyrazolo structureSimpler structure without the difluoro substituent
4-Methyl-pyrazolo[1,5-a]pyridineMethyl substitution on the pyrazolo coreLacks carboxylic acid functionality
Pyrazolo[1,5-a]pyridine derivativesVarious substitutions on the pyrazolo ringDiverse biological activities

The unique difluoroalkyl ether group and carboxylic acid functionality in this compound may enhance its biological activity compared to simpler analogs.

Properties

Molecular Formula

C12H12F2N2O3

Molecular Weight

270.23 g/mol

IUPAC Name

methyl 6-(1,3-difluoropropan-2-yloxy)pyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H12F2N2O3/c1-18-12(17)10-6-15-16-7-8(2-3-11(10)16)19-9(4-13)5-14/h2-3,6-7,9H,4-5H2,1H3

InChI Key

STVLBNHANPVQTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC(=CN2N=C1)OC(CF)CF

Origin of Product

United States

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